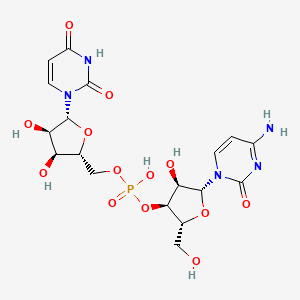
Cytidylyl-(3'.5')-uridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cytidylyl-(3’,5’)-uridine is a dinucleotide composed of cytidine and uridine linked by a phosphodiester bond between the 3’ hydroxyl group of cytidine and the 5’ hydroxyl group of uridine. This compound is a part of the broader class of nucleotides, which are the building blocks of nucleic acids like RNA and DNA. Cytidylyl-(3’,5’)-uridine plays a crucial role in various biological processes, including the regulation of gene expression and the synthesis of proteins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cytidylyl-(3’,5’)-uridine typically involves the chemical coupling of cytidine and uridine monomers. One common method is the phosphoramidite approach, where protected nucleosides are sequentially coupled using phosphoramidite chemistry. The reaction conditions often include the use of an activating agent like tetrazole and a coupling reagent such as diisopropylcarbodiimide (DIC). The final product is then deprotected and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of cytidylyl-(3’,5’)-uridine may involve large-scale chemical synthesis using automated synthesizers. These machines can efficiently couple nucleosides in a controlled environment, ensuring high yield and purity. The process is typically followed by rigorous purification steps, including crystallization and chromatography, to obtain the final product suitable for various applications.
化学反应分析
Types of Reactions
Cytidylyl-(3’,5’)-uridine can undergo several types of chemical reactions, including:
Hydrolysis: The phosphodiester bond can be cleaved by hydrolytic enzymes like ribonucleases, resulting in the formation of individual nucleosides.
Oxidation and Reduction: The nucleobases in cytidylyl-(3’,5’)-uridine can undergo oxidation and reduction reactions, although these are less common.
Substitution: The hydroxyl groups on the sugar moieties can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with the presence of ribonucleases at physiological pH and temperature.
Oxidation: Can be performed using oxidizing agents like potassium permanganate under controlled conditions.
Substitution: Often involves nucleophilic reagents and catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions include individual nucleosides (cytidine and uridine) and their respective derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Cytidylyl-(3’,5’)-uridine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleotide interactions and the mechanisms of phosphodiester bond formation and cleavage.
Biology: Plays a role in the study of RNA structure and function, as well as in the investigation of ribonuclease activity.
Industry: Utilized in the production of nucleotide-based pharmaceuticals and as a component in various biochemical assays.
作用机制
The mechanism of action of cytidylyl-(3’,5’)-uridine involves its interaction with specific enzymes and molecular targets. For example, ribonucleases can recognize and cleave the phosphodiester bond, leading to the release of individual nucleosides. This process is crucial for the regulation of RNA stability and turnover in cells. Additionally, cytidylyl-(3’,5’)-uridine can participate in the formation of secondary RNA structures, influencing gene expression and protein synthesis.
相似化合物的比较
Cytidylyl-(3’,5’)-uridine can be compared with other dinucleotides such as:
Cytidylyl-(3’,5’)-adenosine: Similar in structure but contains adenosine instead of uridine. It has different biological roles and interactions.
Uridylyl-(3’,5’)-adenosine: Contains uridine and adenosine, with distinct properties and applications.
Cytidylyl-(3’,5’)-cytidine: Composed of two cytidine molecules, leading to unique chemical and biological characteristics.
The uniqueness of cytidylyl-(3’,5’)-uridine lies in its specific combination of cytidine and uridine, which imparts distinct properties and functions compared to other dinucleotides.
属性
CAS 编号 |
2382-64-1 |
|---|---|
分子式 |
C18H24N5O13P |
分子量 |
549.4 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C18H24N5O13P/c19-9-1-3-22(17(29)20-9)16-13(28)14(7(5-24)34-16)36-37(31,32)33-6-8-11(26)12(27)15(35-8)23-4-2-10(25)21-18(23)30/h1-4,7-8,11-16,24,26-28H,5-6H2,(H,31,32)(H2,19,20,29)(H,21,25,30)/t7-,8-,11-,12-,13-,14-,15-,16-/m1/s1 |
InChI 键 |
VSIFECIDUDPNRC-NCOIDOBVSA-N |
手性 SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O |
规范 SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14741427.png)
![3-(Benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B14741430.png)
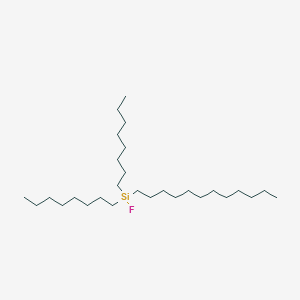


![1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione](/img/structure/B14741459.png)
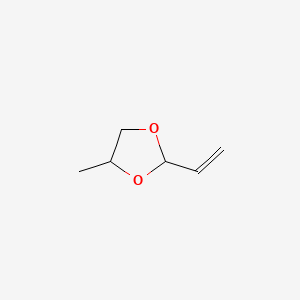
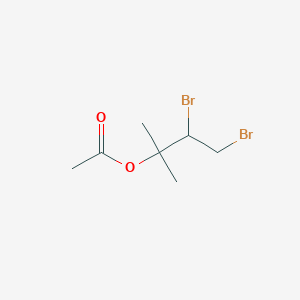
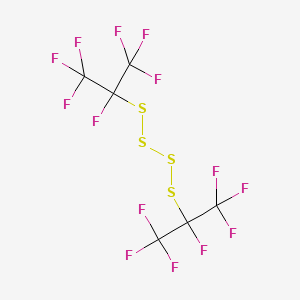
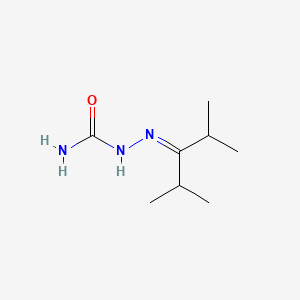
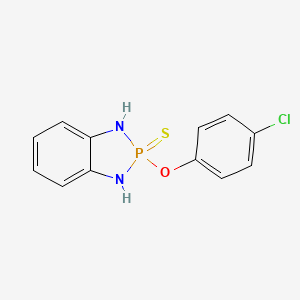
![N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine](/img/structure/B14741497.png)

